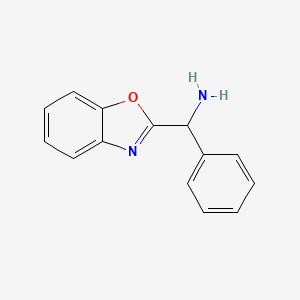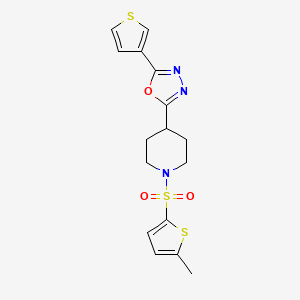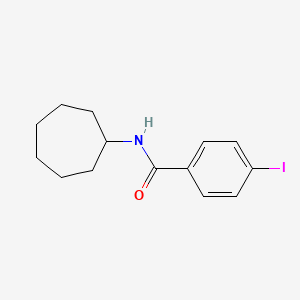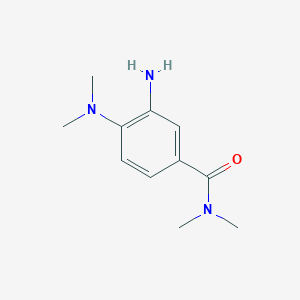
1,3-Benzoxazol-2-yl(phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzoxazol-2-yl(phenyl)methanamine, also known as BPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of benzoxazole derivatives, which are widely used in the pharmaceutical industry due to their diverse biological activities.
Scientific Research Applications
Medicine
1,3-Benzoxazol-2-yl(phenyl)methanamine: and its derivatives are found within the chemical structures of pharmaceutical drugs such as flunoxaprofen and tafamidis . These compounds are known for their antifungal , antioxidant , antiallergic , antitumoral , and antiparasitic activities . They have been utilized in the development of new therapeutic agents that offer potential treatments for various diseases.
Agriculture
In the agricultural sector, benzoxazole derivatives, including 1,3-Benzoxazol-2-yl(phenyl)methanamine , have shown promising antifungal properties . These properties are similar to the standard drug voriconazole against Aspergillus niger , a common pathogen affecting crops . This makes them valuable for protecting crops from fungal infections and ensuring food security.
Industry
Benzoxazole compounds are used as optical brighteners in laundry detergents . Their ability to absorb UV light and emit it as visible light enhances the whiteness of fabrics. This application is not only limited to laundry detergents but also extends to paper brightening and other materials that require improved brightness and whiteness.
Environmental Science
The antifungal and antibacterial properties of benzoxazole derivatives make them suitable for environmental applications, such as treating contaminated water and soil . By inhibiting the growth of harmful microorganisms, these compounds can help in maintaining ecological balance and reducing environmental pollution.
Materials Science
Benzoxazole derivatives are used in the synthesis of fluorescent materials . Due to their excellent photophysical properties, such as broad spectral windows and high fluorescence quantum efficiency, they serve as fluorescent probes and sensing materials. This application is crucial in the development of new materials for electronics, sensors, and imaging technologies.
Chemical Synthesis
In chemical synthesis, 1,3-Benzoxazol-2-yl(phenyl)methanamine serves as a starting material for the synthesis of larger, bioactive structures . Its stable aromatic structure, combined with reactive sites, allows for functionalization, making it a versatile building block in organic synthesis.
Analytical Chemistry
Benzoxazole derivatives are used in analytical chemistry for the design and synthesis of compounds with in vitro cytotoxic activity . They are employed in assays to determine the efficacy of new drugs against various cancer cell lines, contributing to the advancement of cancer research.
Biochemistry
In biochemistry, the fluorescent properties of benzoxazole derivatives are exploited for studying biological systems . They are used as markers and probes in biochemical assays to visualize and track biological processes at the molecular level.
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Mode of Action
Benzoxazole derivatives are known to interact with various biological targets, leading to a range of effects such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Biochemical Pathways
Benzoxazole derivatives have been shown to interact with a variety of biochemical pathways, depending on their specific structure and the biological target they interact with .
Result of Action
One study noted that a compound with a similar structure showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells .
properties
IUPAC Name |
1,3-benzoxazol-2-yl(phenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h1-9,13H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVNWEYDFMDJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3O2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzoxazol-2-yl(phenyl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2916466.png)

![7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2916470.png)
![N-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2916475.png)

![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetonitrile](/img/structure/B2916478.png)

![2-Chloro-5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2916481.png)

![1,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2916483.png)
![1-benzyl-7-ethyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2916485.png)
![1-[1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl]ethanone](/img/structure/B2916487.png)